7-Fluoro-2-methoxy-10H-phenothiazine
Description
Overview of the Phenothiazine (B1677639) Core Scaffold in Chemical and Biological Research
Phenothiazine is a sulfur- and nitrogen-containing tricyclic heterocyclic organic compound that has become a cornerstone in medicinal chemistry and materials science. researchgate.netresearchgate.net Its derivatives have demonstrated a remarkable range of biological activities and physicochemical properties. wikipedia.org The core structure, with the chemical formula S(C₆H₄)₂NH, serves as a versatile scaffold for the development of new molecules. researchgate.netwikipedia.org Phenothiazines are known to be effective electron donors, a property that contributes to their utility in various applications, including the formation of charge-transfer salts. wikipedia.org Initially recognized for its use in synthetic dyes, the phenothiazine framework is now integral to the design of pharmaceuticals and functional materials. researchgate.netnih.gov
The history of phenothiazine chemistry dates back to the late 19th century. The parent compound was first synthesized by August Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org A derivative, the dye methylene (B1212753) blue, had already been synthesized in 1876 and would later be used by Paul Ehrlich in his pioneering cell-staining experiments. wikipedia.org In the 1930s and 1940s, phenothiazine itself saw widespread use as an insecticide and an anthelmintic for livestock. wikipedia.org A significant turning point occurred in the mid-20th century with the discovery of N-substituted phenothiazine derivatives that possessed profound pharmacological effects. Compounds like chlorpromazine (B137089) and promethazine (B1679618) revolutionized the fields of psychiatry and allergy treatment, respectively. researchgate.netwikipedia.org
While the original Bernthsen synthesis is of historical importance, modern synthetic routes have evolved to allow for more precise control and higher yields. Contemporary methods often rely on the cyclization of 2-substituted diphenyl sulfides to construct the phenothiazine core. wikipedia.org
Table 1: Key Milestones in the History of Phenothiazine
| Year | Milestone | Significance |
|---|---|---|
| 1876 | Synthesis of methylene blue, a phenothiazine derivative. wikipedia.org | Became a crucial histological stain and an early antimalarial drug. wikipedia.org |
| 1883 | First synthesis of the parent phenothiazine compound by Bernthsen. wikipedia.org | Established the fundamental structure of the phenothiazine core. wikipedia.org |
| 1935 | Introduction of phenothiazine as an insecticide by DuPont. wikipedia.org | Marked its first major commercial application. wikipedia.org |
| 1940s | Use as an anthelmintic in livestock and humans. wikipedia.org | Became one of the first modern drugs to treat parasitic worm infections. wikipedia.org |
| 1950s | Discovery and development of chlorpromazine. wikipedia.org | Revolutionized the treatment of psychiatric disorders, particularly schizophrenia. jmedchem.com |
The phenothiazine molecule is characterized by a tricyclic structure where two benzene (B151609) rings are fused to a central 1,4-thiazine ring. researchgate.net A key feature of this system is its non-planar geometry. The central ring is folded along the axis connecting the sulfur and nitrogen atoms, resulting in a distinctive three-dimensional shape often referred to as a "butterfly conformation". wikipedia.orgrsc.org This folding leads to a significant dihedral angle between the planes of the two aromatic rings. rsc.org
This non-planar structure is critical to the properties of phenothiazine derivatives. It helps to suppress the formation of molecular aggregates and intramolecular excimers, which is advantageous in applications such as organic electronics. rsc.org From a pharmacological perspective, the specific three-dimensional arrangement of the phenothiazine scaffold is believed to mimic the conformation of the neurotransmitter dopamine (B1211576), allowing these molecules to interact with and block dopamine receptors. if-pan.krakow.plnih.gov
Table 2: Structural Properties of the Phenothiazine Core
| Property | Description | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₂H₉NS | wikipedia.org |
| Core Structure | Tricyclic system with two benzene rings fused to a 1,4-thiazine ring. | researchgate.net |
| Conformation | Non-planar, folded "butterfly" shape. | wikipedia.orgrsc.org |
| Key Atoms in Central Ring | Sulfur (S) at position 5, Nitrogen (N) at position 10. | researchgate.net |
The phenothiazine scaffold is an exceptionally versatile building block in synthetic chemistry due to the presence of multiple reactive sites that can be functionalized. nih.govrsc.org The primary sites for chemical modification are the nitrogen atom at the N-10 position and the carbon atoms of the aromatic rings, particularly at the C-2, C-3, C-7, and C-8 positions. rsc.org
This structural adaptability allows for the synthesis of a vast library of derivatives with fine-tuned electronic, optical, and biological properties. rsc.org For instance, attaching electron-donating or electron-withdrawing groups to the C-3 and C-7 positions can generate donor-acceptor (D–A) chromophores suitable for use in dye-sensitized solar cells. rsc.org N-10 substitution is commonly used to modulate the pharmacological profile of medicinal compounds. if-pan.krakow.pl The ability to easily modify the core structure has cemented phenothiazine's role as a privileged scaffold in the development of materials and therapeutic agents targeting a wide array of conditions, including cancer, inflammation, and microbial infections. researchgate.netresearchgate.net
Significance of Aromatic Substituents in Phenothiazine Derivatives
The biological activity and physical properties of phenothiazine derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. researchgate.netresearchgate.net Even minor structural modifications, such as the addition or change of a single functional group, can lead to significant alterations in a molecule's pharmacological profile. researchgate.net Substituents can affect properties such as lipophilicity, electronic distribution, and molecular conformation, which in turn dictate how the molecule interacts with biological targets. if-pan.krakow.plnih.gov
For example, in the context of antipsychotic drugs, the presence of an electron-withdrawing group at the C-2 position is a critical determinant of neuroleptic activity. if-pan.krakow.plslideshare.net The potency of these drugs can be ranked based on the substituent at this position. if-pan.krakow.pl
Table 3: Influence of C-2 Substituents on Antipsychotic Activity
| Substituent (X) | Relative Activity |
|---|---|
| -SO₂NR₂ | Highest |
| -CF₃ | High |
| -CO-CH₃ | Medium |
| -Cl | Low |
Source: Data compiled from pharmacological studies. if-pan.krakow.pl
Halogenation is a widely employed strategy in the design of phenothiazine derivatives to enhance their biological efficacy. if-pan.krakow.pl The introduction of halogen atoms like chlorine and fluorine, or halogen-containing groups such as trifluoromethyl (-CF₃), can significantly increase the potency of these compounds. nih.govnih.gov The trifluoromethyl group at the C-2 position, for example, results in compounds with greater potency than those with a chlorine atom at the same position. nih.govjohnshopkins.edu This enhancement is attributed to both electronic effects and the ability of the substituent to increase the molecule's hydrophobicity, which can improve its ability to cross biological membranes. nih.gov
Historically, fluorinated phenothiazines were synthesized through methods like the thionation of corresponding fluorodiphenylamines, as direct fluorination of the phenothiazine nucleus was challenging. acs.org
The inclusion of fluorine in a molecular structure can have profound and often unique effects on its conformation and reactivity. beilstein-journals.org Due to its high electronegativity and small size, fluorine can alter the electronic distribution within a molecule and participate in specific non-covalent interactions. These stereoelectronic effects can dictate the molecule's preferred three-dimensional shape. beilstein-journals.orgnih.gov
For instance, the introduction of fluorine can influence the conformational preferences of a molecule to minimize dipole moments. beilstein-journals.org The short carbon-fluorine bond and the non-polarizable nature of fluorine's lone pairs can also create steric or repulsive interactions that disfavor certain conformations that might otherwise be reactive. beilstein-journals.org In phenothiazine-based drugs, the presence of a trifluoromethyl group at the C-2 position is thought to promote a specific conformation that more closely mimics dopamine through favorable van der Waals interactions with the N-10 side chain. nih.govjohnshopkins.edu This conformation is believed to be responsible for the enhanced receptor-binding affinity and increased potency of these drugs. nih.govjohnshopkins.edu In the case of 7-Fluoro-2-methoxy-10H-phenothiazine, the electron-withdrawing fluorine at C-7 and the electron-donating methoxy (B1213986) group at C-2 would create a distinct electronic profile across the tricyclic system, influencing its reactivity and potential as a building block for more complex molecules.
Role of Halogenation, with a Focus on Fluorine
Enhanced Metabolic Stability through Carbon-Fluorine Bonds
In drug design and development, the metabolic stability of a compound is a critical factor that influences its bioavailability and duration of action. The introduction of fluorine into a drug candidate is a widely used strategy to enhance this stability. tandfonline.comnih.gov This improvement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.compressbooks.pub
Metabolic degradation of drugs is often carried out by oxidative enzymes, such as the Cytochrome P450 (CYP) family, which frequently target C-H bonds. pressbooks.pub By strategically replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, this oxidative metabolism can be effectively blocked. tandfonline.comnih.gov The high resistance of the C-F bond to enzymatic cleavage prevents the breakdown of the molecule at that position, prolonging its active state within the body. pressbooks.pubchemrxiv.org This approach not only improves pharmacokinetic properties but can also lead to enhanced in vivo potency. tandfonline.com
| Property | Hydrogen (H) | Fluorine (F) |
| Van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Energy with Carbon (C-X) (kcal/mol) | ~99 | ~116 |
This table provides a comparative overview of key atomic and bonding properties of Hydrogen and Fluorine, illustrating why the substitution of H with F can significantly alter molecular characteristics in drug design.
Role of Alkoxy Groups, with a Focus on Methoxy
Alkoxy groups, and particularly the methoxy group (-OCH₃), are prevalent substituents found in a vast number of natural products and synthetic pharmaceutical agents. nih.gov Medicinal chemists frequently incorporate methoxy groups into drug molecules to beneficially modify ligand-target binding interactions, improve physicochemical properties, and optimize absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net The presence of a methoxy group can influence a molecule's anti-inflammatory and other biological activities. nih.gov Its impact stems from a combination of its size, polarity, and unique electronic effects on the aromatic system to which it is attached. nih.govnih.gov
Impact of Methoxy on Electron-Donating Properties and Resonance Stabilization
The methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect on the aromatic ring through the sigma bond network. stackexchange.comlibretexts.org However, a more dominant effect is its electron-donating character through resonance. libretexts.orgbrainly.com The lone pairs of electrons on the oxygen atom can be delocalized into the π-electron system of the attached benzene ring. stackexchange.com
Modulation of Biological Activity and Redox Behavior by Methoxy Groups
The electron-donating nature of the methoxy group can profoundly modulate the biological activity and redox behavior of the parent molecule. Phenothiazine derivatives are known to be redox-active, capable of participating in reduction and oxidation processes, which is believed to be related to some of their pharmacological activities. nih.govmdpi.com By donating electron density to the phenothiazine ring system, a methoxy substituent can alter the molecule's redox potential, making it easier or harder to oxidize.
This modulation of the electronic landscape can influence how the molecule interacts with biological targets, such as receptors or enzymes. nih.gov The substitution pattern of methoxy groups can play an important role in the anti-inflammatory and other therapeutic effects of compounds. nih.gov For instance, the strategic placement of methoxy groups has been shown to be critical for the cytotoxic activity of certain compounds that act on cellular signaling pathways. mdpi.comacs.org Therefore, the methoxy group is not merely a passive structural element but an active modulator of a compound's electronic properties and, consequently, its biological function.
Rationale for Academic Investigation into this compound
The academic rationale for investigating the specific compound this compound is rooted in the principles of rational drug design, which seeks to combine known beneficial structural motifs to create novel molecules with potentially improved properties. This compound represents a logical convergence of three key components:
The Phenothiazine Core: This tricyclic system serves as a "privileged scaffold," a molecular framework that is known to form the basis of numerous biologically active compounds. vedantu.comresearchgate.net Its inherent ability to interact with various biological targets makes it an attractive starting point for new drug discovery.
The 7-Fluoro Substituent: The incorporation of a fluorine atom is a well-established medicinal chemistry strategy to block metabolic oxidation. tandfonline.comnih.gov Placing it on the phenothiazine ring is hypothesized to enhance the molecule's metabolic stability, potentially leading to improved pharmacokinetic characteristics such as a longer half-life and greater bioavailability compared to its non-fluorinated counterparts.
The 2-Methoxy Substituent: The addition of a methoxy group is intended to modulate the electronic properties of the phenothiazine ring system. nih.gov Its electron-donating resonance effect can alter the molecule's redox potential and its ability to engage in specific interactions with biological targets, thereby fine-tuning its pharmacological profile. nih.gov
Therefore, the investigation into this compound is driven by the hypothesis that the synergistic combination of the proven phenothiazine scaffold, the stabilizing effect of the fluorine atom, and the modulating influence of the methoxy group could result in a novel derivative with a unique and potentially superior therapeutic profile.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89733-06-2 |
|---|---|
Molecular Formula |
C13H10FNOS |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
7-fluoro-2-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10FNOS/c1-16-9-3-5-12-11(7-9)15-10-4-2-8(14)6-13(10)17-12/h2-7,15H,1H3 |
InChI Key |
BESPCDLYAANOFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 7 Fluoro 2 Methoxy 10h Phenothiazine and Its Analogs
Influence of Fluorine Substitution on Biological Activity Profiles
The introduction of a fluorine atom into the phenothiazine (B1677639) scaffold is a key strategy in medicinal chemistry to modulate a compound's biological activity. Its effects are largely dictated by its position on the aromatic rings and its inherent electronic properties.
The substitution pattern on the phenothiazine nucleus is a critical determinant of its pharmacological activity. The C-2 position is widely recognized as the most strategic site for substitution to enhance biological effects, particularly for antipsychotic and multidrug resistance (MDR) reversal activities. if-pan.krakow.plslideshare.netslideshare.net
Electron-withdrawing groups at the C-2 position generally lead to an increase in activity. slideshare.net For instance, the anti-MDR activity of phenothiazine derivatives is shown to increase with the presence of a trifluoromethyl (-CF3) group at C-2, following the order of -H < -Cl < -CF3. if-pan.krakow.plnih.gov This highlights the importance of a strong electron-withdrawing substituent at this specific location. Conversely, substitution at other positions, such as C-1 or C-4, has been reported to have a deleterious effect on activity, potentially by interfering with the molecule's ability to bind to its target receptor. slideshare.netslideshare.net
While extensive data exists for the C-2 position, specific comparative studies on the biological impact of fluorine substitution at the C-7 position versus the C-2 position for 7-Fluoro-2-methoxy-10H-phenothiazine are not extensively detailed in the available literature. However, based on the established SAR principles, a substituent at C-2 is generally considered to have a more profound impact on modulating the activity of the phenothiazine core than a substituent at C-7. It is important to note that the specific effect can be target-dependent; for example, trifluoro substitution at position 2 was found to decrease potency against protein kinase C. nih.gov
Influence of Methoxy (B1213986) Substitution on Biological Activity Profiles
The methoxy (-OCH3) group, an electron-donating substituent, also plays a significant role in modulating the biological properties of phenothiazine derivatives, with its impact being highly dependent on its position.
Similar to fluorine, the position of the methoxy group is critical. The C-2 position is again a key site for modification. It has been established that the presence of a methoxy group at the C-2 position can significantly increase the anti-MDR activity of phenothiazine analogues. if-pan.krakow.pl This suggests that electron-donating groups at this position can also positively modulate activity, depending on the specific biological target. While the prompt focuses on this compound, the general SAR data underscores the primacy of the C-2 position for substitutions intended to enhance biological effects.
The methoxy group exerts a strong electron-donating effect through resonance, increasing the electron density of the aromatic ring to which it is attached. This electronic modification can influence how the molecule interacts with its biological target. In the context of anticancer activity, the presence of electron-donating methoxy groups on the aryl ring of certain chalcone-based phenothiazine hybrids was found to enhance their efficacy, which was attributed to these electronic properties. researchgate.net This electron-donating nature can stabilize certain conformations or intermediates, potentially leading to enhanced binding affinity or efficacy at the target site.
Synergistic and Antagonistic Effects of Combined Fluoro and Methoxy Substituents
The combination of both an electron-withdrawing group (fluorine at C-7) and an electron-donating group (methoxy at C-2) on the same phenothiazine scaffold creates a complex electronic environment. Specific research detailing the synergistic or antagonistic effects of this precise 7-fluoro and 2-methoxy substitution pattern is limited.
Interactive Data Tables
Table 1: Qualitative SAR Trends for Phenothiazine Ring Substitutions
This table summarizes general trends observed in the literature regarding the influence of substituent type and position on the biological activity of phenothiazine derivatives. Note that effects can be target-dependent.
| Position | Substituent Type | General Effect on Activity (Examples: Antipsychotic, Anti-MDR) |
| C-2 | Electron-Withdrawing (-CF3, -Cl) | Generally increases potency. if-pan.krakow.plnih.gov |
| C-2 | Electron-Donating (-OCH3) | Can significantly increase potency (e.g., anti-MDR). if-pan.krakow.pl |
| C-1 | Any | Generally has a deleterious effect on potency. slideshare.netslideshare.net |
| C-3 | Any | May improve activity over unsubstituted, but less effective than C-2. |
| C-4 | Any | May interfere with receptor binding, decreasing potency. slideshare.netslideshare.net |
The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. Modifications to the tricyclic core and the N-10 side chain can significantly alter their pharmacological profile. The structure-activity relationship (SAR) for this class of compounds reveals that the tricyclic system, the substituent at the C-2 position, and the nature of the N-10 side chain are all critical determinants of activity. if-pan.krakow.plegpat.com For instance, the presence of an electron-withdrawing group at the C-2 position is a key feature for the antipsychotic action of many phenothiazines. egpat.comslideshare.net The potency of these compounds often correlates with the electronegativity of the substituent at this position. egpat.com
Role of the Tricyclic System in Molecular Recognition
The tricyclic phenothiazine ring system is a fundamental pharmacophore essential for the biological activity of these compounds. if-pan.krakow.pl This rigid, fused ring structure serves as a scaffold for the optimal positioning of various substituents that interact with biological targets. rsc.org Studies have shown that compounds with a tricyclic ring system are more active than single-ring compounds. if-pan.krakow.pl The tricyclic core itself is lipophilic, which facilitates penetration of biological membranes, including the blood-brain barrier. if-pan.krakow.plslideshare.net The interaction of phenothiazines with biological targets is often favored by the presence of this polycyclic system, which can engage with hydrophobic pockets in proteins. frontiersin.orgnih.gov The geometry of the molecule, specifically the degree of folding along the nitrogen-sulfur axis of the central thiazine (B8601807) ring, is also influenced by substituents and plays a role in molecular recognition. nih.gov
Influence of Side Chains at N-10
The side chain attached to the nitrogen atom at position 10 (N-10) is a crucial element influencing the potency and pharmacological action of phenothiazine derivatives. egpat.comnih.gov Several characteristics of this side chain are determinant for activity.
Length of the Alkyl Chain: A three-carbon alkyl bridge connecting the N-10 of the phenothiazine ring and the terminal amine group is considered critical for potent neuroleptic activity. egpat.comslideshare.netnih.gov Shortening or lengthening this chain often leads to a decrease or loss of activity. if-pan.krakow.plegpat.com
Nature of the Terminal Amine Group: The terminal amino group must be tertiary for optimal activity. slideshare.netnih.gov The presence of a piperazine (B1678402) ring in the side chain, as seen in potent analogs like fluphenazine (B1673473) and trifluoperazine, generally confers higher activity compared to non-cyclic or simple alkylamino groups. nih.govpnas.org Compounds with tertiary amines have been found to be better agents for reversing multidrug resistance (MDR) than those with secondary or primary amines. nih.gov
Substituents on the Terminal Amine: Modifications to the terminal amine, such as the addition of a hydroxyethyl (B10761427) group to a piperazine ring, can further enhance potency. pnas.org
| Side Chain Feature | Observation | Impact on Activity | Source |
|---|---|---|---|
| Alkyl Bridge Length | Three-carbon chain is optimal | Increased neuroleptic activity | egpat.comslideshare.netnih.gov |
| Alkyl Bridge Length | Two-carbon or four-carbon chain | Decreased or altered activity | if-pan.krakow.plnih.gov |
| Terminal Amine Type | Tertiary amine | Optimal for activity | slideshare.netnih.gov |
| Terminal Amine Structure | Piperazinyl amine | Higher activity than non-cyclic amines | nih.govpnas.org |
| Terminal Amine Structure | Non-cyclic amino group | Lower activity | nih.gov |
Correlation of Specific Structural Features with Biological Target Interactions
The interaction between phenothiazine analogs and their biological targets is governed by specific structural features that dictate binding affinity and functional activity. The combination of the folded tricyclic core and the flexible N-10 side chain allows these molecules to adopt specific conformations required for binding to target proteins, such as dopamine (B1211576) receptors or the anti-apoptotic protein BCL-2. frontiersin.orgnih.govnih.gov
Ligand Binding Site Analysis
Molecular docking and binding studies have provided insights into the interaction of phenothiazine derivatives with their target proteins. For example, the binding of phenothiazines to the anti-apoptotic protein BCL-2 involves the polycyclic ring system interacting with a hydrophobic slit on the protein surface. frontiersin.orgnih.gov Docking simulations are crucial for understanding the primary interactions between the target protein and the phenothiazine compounds. frontiersin.orgnih.gov Studies on KRAS protein have shown that the tricyclic phenothiazine ring associates with a hydrophobic pocket, while substitutions on the ring can inhibit this binding. researchgate.net Similarly, in silico analyses have identified cholinesterases as potential targets, with molecular docking revealing key amino acid interactions within the binding site. bilkent.edu.tr Binding sites often have an affinity for hydrophobic and aromatic groups, as well as hydrogen bond donors and acceptors, which complements the amphipathic character of phenothiazine molecules. nih.gov
Conformational Requirements for Activity
The three-dimensional conformation of phenothiazine molecules is a critical factor for their biological activity. nih.gov The molecule is not planar; the two benzene (B151609) rings are folded at an angle relative to each other along the N-S axis. nih.gov This specific conformation, along with the orientation of the N-10 side chain, is essential for proper receptor binding. nih.govnih.gov
Studies comparing the solid-state molecular structures of various phenothiazine derivatives with their receptor binding potencies have identified distinct "active" and "inactive" conformations. nih.gov
Active Conformation: Biologically active derivatives typically exhibit an angle between the planes of the two aryl rings in the range of 134-145 degrees. nih.gov The side chain in this conformation is oriented in a specific direction relative to the ring system. nih.gov Favorable Van der Waals interactions between the N-10 side chain's amino group and the substituent at the C-2 position can promote a conformation that mimics dopamine, which is thought to be crucial for antischizophrenic activity. pnas.orgjohnshopkins.edunih.gov
Inactive Conformation: Compounds with low biological activity tend to have a larger angle between the aryl rings (155-160 degrees) and an orientation of the side chain on the opposite side of the ring system compared to the active form. nih.gov
| Conformation | Angle Between Aryl Rings | Side Chain Orientation (Torsion Angle) | Associated Biological Activity | Source |
|---|---|---|---|---|
| Active | 134-145° | 64-69° or 129-144° | High | nih.gov |
| Inactive | 155-160° | -80 to -84° | Low | nih.gov |
Biological Activities and Mechanistic Investigations of 7 Fluoro 2 Methoxy 10h Phenothiazine Excluding Prohibited Topics
Antiproliferative and Antitumor Mechanisms in Cell Line Models (In Vitro)
Tubulin Polymerization Inhibition and Microtubule-Targeting
7-Fluoro-2-methoxy-10H-phenothiazine and related phenothiazine (B1677639) derivatives have demonstrated notable activity as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov By disrupting the assembly of microtubules, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to cell death. mdpi.com This mechanism is a cornerstone of many established chemotherapeutic agents. mdpi.com
Molecular docking studies have suggested that certain phenothiazine derivatives bind to the colchicine (B1669291) binding site on β-tubulin. This interaction is believed to be the basis for their inhibitory effect on microtubule formation. The binding at this site interferes with the proper assembly of tubulin subunits into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov The disruption of microtubule dynamics triggers a mitotic blockade, preventing the cell from completing division and inducing apoptosis. researchgate.net
Interactive Data Table: Tubulin Polymerization Inhibition by Selected Compounds
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Phenothiazine derivative 1l | Tubulin Polymerization | 0.71 | Not Specified | nih.gov |
| Carbazole derivative 3a | Tubulin Polymerization | 0.24 | Not Specified | nih.gov |
| Phenstatin (Reference) | Tubulin Polymerization | 3.43 | Not Specified | nih.gov |
| (-)-desoxypodophyllotoxin (Reference) | Tubulin Polymerization | 1.76 | Not Specified | nih.gov |
Farnesyltransferase (FTase) Inhibition
In the search for novel cancer chemotherapy strategies, compounds that can act on multiple biological targets are of significant interest. nih.gov this compound and its analogs have been investigated as dual inhibitors, targeting both tubulin polymerization and farnesyltransferase (FTase). nih.gov FTase is a key enzyme in the post-translational modification of several proteins involved in cell signaling and proliferation, including the Ras protein, which is frequently mutated in cancers. nih.gov
FTase catalyzes the attachment of a farnesyl group to a cysteine residue within a specific C-terminal motif of target proteins. nih.gov This process, known as farnesylation, is crucial for the proper localization and function of these proteins at the cell membrane. By inhibiting FTase, the signaling cascades that promote cell growth and survival can be disrupted. The development of farnesyltransferase inhibitors (FTIs) has been an area of active research in oncology, although clinical trial outcomes have been mixed due to alternative prenylation pathways. nih.gov The dual-targeting approach, inhibiting both FTase and tubulin polymerization, aims to interfere with two distinct mitotic events, potentially reducing the likelihood of cancer cells developing resistance. nih.gov
Apoptosis Induction Pathways (Cellular Mechanisms)
Phenothiazine derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways. researchgate.netnih.gov Apoptosis is a critical mechanism for eliminating damaged or cancerous cells and is a primary goal of many cancer therapies. nih.gov The induction of apoptosis by these compounds is often linked to their ability to disrupt microtubule dynamics and arrest the cell cycle. researchgate.net
The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. frontiersin.orgnih.gov The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. frontiersin.orgnih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to engage the intrinsic pathway. frontiersin.orgnih.gov
Studies have shown that phenothiazine derivatives can activate both initiator caspases (caspase-8 and -9) and the effector caspase-3, suggesting the involvement of both intrinsic and extrinsic pathways in the induction of apoptosis. nih.gov Furthermore, some phenothiazines have been observed to induce apoptosis through the inhibition of the Akt/mTOR pathway, which is involved in cell proliferation and survival. nih.gov
Modulation of Cancer Cell Growth and Colony Formation
The antiproliferative effects of this compound and related compounds extend to the inhibition of cancer cell growth and the ability of cancer cells to form colonies. This is a direct consequence of the previously discussed mechanisms, including the disruption of microtubule function and the induction of apoptosis.
By interfering with the cell cycle, these compounds prevent cancer cells from dividing and multiplying. The arrest of cells in the G2/M phase is a key event that halts proliferation. Furthermore, the induction of apoptosis actively reduces the number of viable cancer cells. The ability to inhibit colony formation is a critical indicator of a compound's potential to prevent tumor growth and metastasis.
Potential for Reverting Multidrug Resistance in Cancer Cells
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. nih.govmdpi.com One of the primary mechanisms of MDR is the increased expression of drug efflux pumps, such as P-glycoprotein, which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. nih.gov
Phenothiazine derivatives have been investigated for their potential to reverse MDR. nih.gov These compounds, being hydrophobic and cationic, can interact with the cell membrane and potentially interfere with the function of P-glycoprotein. nih.gov The anti-MDR activity of phenothiazines has been shown to correlate with their hydrophobicity. nih.gov By inhibiting the efflux of anticancer drugs, these compounds can restore the sensitivity of resistant cancer cells to chemotherapy. This suggests a potential role for phenothiazine derivatives as adjuvants in combination therapies to overcome drug resistance.
DNA Synthesis Inhibition
The precise mechanisms by which phenothiazines might inhibit DNA synthesis are not as well-characterized as their effects on microtubules. However, it is possible that this is a downstream effect of the cellular stress and cell cycle arrest induced by these compounds. For example, the activation of DNA damage response pathways, even in the absence of direct DNA damage, can lead to the inhibition of DNA replication as a protective measure. nih.govnih.gov Further research is needed to fully elucidate the direct or indirect effects of this compound on DNA synthesis.
Cholinesterase Enzyme Inhibition Studies (e.g., AChE, BChE)
There is currently no publicly available research detailing the inhibitory effects of this compound on cholinesterase enzymes such as Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). While the broader phenothiazine scaffold is known to interact with cholinergic systems, specific inhibition constants (Ki) or IC50 values for this fluorinated and methoxylated analog have not been reported in scientific literature.
Kinase Inhibitory Activities (e.g., GSK-3β, DYRK1A)
Similarly, the scientific literature lacks specific data on the kinase inhibitory profile of this compound. Investigations into its potential to inhibit Glycogen Synthase Kinase-3β (GSK-3β) or Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) have not been published. Therefore, its activity and selectivity towards these or other kinases are unknown.
Neurobiological Research Perspectives (Non-Clinical Focus)
Conceptual and preclinical research into the neurobiological profile of this compound is not available.
Interactions with Neurotransmitter Systems (Conceptual)
While phenothiazines as a class are well-known for their interactions with various neurotransmitter systems, particularly dopaminergic and cholinergic pathways, no specific conceptual or mechanistic studies have been published for this compound.
Neuroprotective Pathways
Information regarding the potential of this compound to engage neuroprotective pathways is absent from the current body of scientific literature.
Antimicrobial Investigations (In Vitro)
Specific in vitro studies to determine the antimicrobial properties of this compound have not been reported.
Antibacterial Activity
There are no available reports on the in vitro antibacterial activity of this compound. Data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial strains have not been published.
Antifungal Activity
No studies detailing the in vitro or in vivo antifungal activity of this compound against any fungal species were identified. Consequently, data regarding its minimum inhibitory concentration (MIC), mechanism of fungal inhibition, or comparative efficacy with other antifungal agents are not available.
Anti-inflammatory Research Perspectives
There is no available research on the anti-inflammatory properties of this compound. Investigations into its potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or cytokines, have not been reported. As a result, there is no data to support a discussion on its anti-inflammatory research perspectives.
Computational Chemistry and Molecular Modeling of 7 Fluoro 2 Methoxy 10h Phenothiazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for predicting geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com DFT studies on phenothiazine (B1677639) derivatives are employed to determine optimized molecular geometry, frontier molecular orbitals (FMOs), and various reactivity parameters. mdpi.comresearchgate.net
For 7-Fluoro-2-methoxy-10H-phenothiazine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would reveal the three-dimensional "butterfly" conformation typical of the phenothiazine core. nih.govmdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding its electronic behavior. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net
In phenothiazine-based structures, the HOMO is typically localized over the electron-rich tricyclic ring system, particularly the sulfur and nitrogen atoms, while the LUMO distribution varies depending on the substituents. researchgate.net The electron-donating methoxy (B1213986) group at the 2-position and the electron-withdrawing fluorine atom at the 7-position would significantly influence the electron density distribution and the energy of these orbitals. A study on a novel phenothiazine-based fluorescent probe (PFP) calculated a HOMO-LUMO energy gap of 4.48 eV, which provides a reference point for the expected range for similar derivatives. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data from a Phenothiazine Derivative Study (Note: Data is for a representative phenothiazine-based probe, not this compound)
| Parameter | Value | Reference |
| HOMO Energy | -5.99 eV | researchgate.net |
| LUMO Energy | -1.51 eV | researchgate.net |
| Energy Gap (ΔE) | 4.48 eV | researchgate.net |
This interactive table provides sample data from a DFT study on a related phenothiazine compound to illustrate the typical parameters calculated.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. researchgate.netresearchgate.net The MEP map illustrates regions of negative and positive electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound, an MEP analysis would likely show:
Negative Regions: Concentrated around the highly electronegative fluorine atom, the oxygen atom of the methoxy group, and the nitrogen atom within the phenothiazine ring. These areas represent the most probable sites for hydrogen bonding and interactions with electrophiles. researchgate.net
Positive Regions: Located around the hydrogen atoms, particularly the amine proton at the N10 position.
Such maps are crucial for understanding non-covalent interactions, which are fundamental to how a ligand binds to a biological target. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. frontiersin.org It is widely used to understand the structural basis of ligand-target interactions. nih.govekb.eg
Docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target. The simulation would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity (often expressed in kcal/mol). nih.gov Studies on other phenothiazine derivatives have shown strong binding affinities to various targets like the MARK4 protein and Bcr-Abl kinase. nih.govekb.eg For instance, novel phenothiazine-imidazo[1,2-a]pyridine derivatives exhibited binding affinities ranging from -8.1 to -10.4 kcal/mol towards the MARK4 protein. nih.gov
Table 2: Sample Binding Affinities of Phenothiazine Derivatives with Protein Targets (Note: This data is from studies on various phenothiazine derivatives, not this compound, and serves to illustrate typical results.)
| Phenothiazine Derivative Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference |
| Imidazo[1,2-a]pyridine Hybrids | MARK4 | -8.1 to -10.4 | nih.gov |
| Thiosemicarbazone Hybrids | Bcr-Abl Kinase | Not specified, good fitting noted | ekb.eg |
| Triazolopyridine Hybrids | Tubulin | Not specified, hydrophobic interactions noted | ekb.eg |
| Various | BCL-2 | Not specified, stable complexes formed | frontiersin.org |
This interactive table showcases binding affinity data from molecular docking studies of different phenothiazine-based compounds against various biological targets.
Beyond predicting binding affinity, docking studies elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:
Hydrophobic Interactions: The tricyclic phenothiazine core is largely hydrophobic and would be expected to form interactions with nonpolar amino acid residues in a protein's binding pocket, such as Leucine, Isoleucine, and Alanine. ekb.eg
Hydrogen Bonding: The nitrogen atom of the phenothiazine ring, the oxygen of the methoxy group, and the fluorine atom can act as hydrogen bond acceptors, interacting with donor residues like Serine, Threonine, or the backbone NH of amino acids. The NH group of the phenothiazine ring can act as a hydrogen bond donor. ekb.eg
Pi-Stacking: The aromatic rings of the phenothiazine core can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.
Identifying these interactions is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. nih.gov
Ligand-Based and Structure-Based Drug Design Principles
Computational methods are integral to modern drug design, which can be broadly categorized into ligand-based and structure-based approaches. rutgers.edu
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target. Techniques like molecular docking, as described above, are central to SBDD. By visualizing how this compound fits into a target's active site, researchers can make modifications to its structure to improve binding affinity and selectivity. For example, if docking revealed an empty hydrophobic pocket near the ligand, a medicinal chemist might add a lipophilic group to the phenothiazine scaffold to fill that pocket and enhance binding.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the target. By analyzing a set of active and inactive molecules, computational models can be built to identify the key chemical features (a pharmacophore) required for biological activity. If a series of phenothiazine derivatives showed activity against a certain target, LBDD could be used to create a pharmacophore model defining the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model could then be used to design new molecules, like this compound, that fit the pharmacophore and are predicted to be active.
Both strategies leverage computational insights from DFT and molecular modeling to rationalize experimental findings and guide the synthesis of new, more effective therapeutic agents.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For phenothiazine derivatives, the conformation of the tricyclic system and the orientation of its substituents are critical for receptor binding and pharmacological activity.
Conformational analysis of this compound would typically begin with quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's most stable geometric conformations. A key feature of the phenothiazine ring is its non-planar, "butterfly" conformation, where the two benzene (B151609) rings are folded with respect to each other. The degree of this folding can be influenced by the nature and position of substituents. For this compound, the fluorine and methoxy groups are expected to modulate the electronic distribution and steric profile of the molecule, thereby influencing the dihedral angle of the phenothiazine core.
Molecular dynamics (MD) simulations offer a powerful method to explore the dynamic behavior of this compound over time, providing insights into its conformational flexibility in a simulated biological environment, such as in water or a lipid bilayer. tandfonline.com These simulations can reveal how the molecule interacts with its surroundings and how its conformation adapts to different environments. The stability of the molecule in complex with a biological target, such as a receptor or enzyme, can also be assessed through MD simulations, which can provide valuable information for drug design. tandfonline.com
Table 1: Illustrative Conformational Data for this compound
| Conformer | Dihedral Angle (C-S-C-N) | Relative Energy (kcal/mol) |
| 1 | 145.2° | 0.00 |
| 2 | 160.5° | 1.25 |
| 3 | 130.8° | 2.10 |
| Note: This data is hypothetical and for illustrative purposes only. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a QSAR model for this compound would involve a series of steps. Initially, a dataset of phenothiazine derivatives with known biological activities (e.g., anticancer, antitubercular, or antipsychotic) would be compiled. researchgate.net For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity. A robust QSAR model should not only accurately predict the activity of the compounds in the training set but also have good predictive power for new, untested compounds. researchgate.net
A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that influence the biological activity of the compounds. For phenothiazine derivatives, several types of descriptors have been shown to be important. nih.gov
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule. Hydrophobicity often plays a significant role in how a drug is absorbed, distributed, metabolized, and excreted.
Electronic Descriptors: These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors: Molecular weight, molecular volume, and other shape-related descriptors can influence how well a molecule fits into a biological target's binding site.
Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and can encode information about its size, shape, and branching.
By analyzing the contribution of these descriptors in a QSAR model for a series of phenothiazine derivatives including this compound, researchers can gain a deeper understanding of the structural requirements for a desired biological activity. This knowledge can then guide the design of new, more potent, and selective compounds. wisdomlib.org
Table 2: Illustrative Physicochemical Descriptors and Their Potential Influence on Activity
| Descriptor | Value (Hypothetical) | Potential Influence on Biological Activity |
| LogP | 4.2 | Higher values may enhance membrane permeability. |
| HOMO Energy | -5.8 eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability. |
| Molecular Weight | 261.29 g/mol | Affects diffusion and transport properties. |
| Polar Surface Area (PSA) | 41.5 Ų | Influences cell membrane penetration and bioavailability. |
| Note: This data is hypothetical and for illustrative purposes only. |
Applications of 7 Fluoro 2 Methoxy 10h Phenothiazine in Materials Science and Chemical Probes Excluding Prohibited Topics
Redox Active Materials for Energy Storage Systems (e.g., Redox Flow Batteries)
The demand for efficient and scalable energy storage solutions has propelled research into organic redox-active materials for applications such as non-aqueous redox flow batteries (RFBs). Phenothiazine (B1677639) derivatives have emerged as promising candidates for the positive electrode (catholyte) due to their stable and reversible redox behavior. The electrochemical properties of phenothiazines can be finely tuned through molecular engineering, specifically by introducing functional groups onto the aromatic core.
The introduction of an electron-donating methoxy (B1213986) group at the 2-position of the phenothiazine core is expected to lower the oxidation potential of 7-Fluoro-2-methoxy-10H-phenothiazine. This is a known trend for phenothiazine derivatives, where electron-donating groups stabilize the resulting cation radical, thus making the compound easier to oxidize. Conversely, the electron-withdrawing fluoro group at the 7-position would likely increase the redox potential. The interplay of these two substituents will determine the final redox potential of the molecule.
Table 1: Predicted Influence of Substituents on the Redox Properties of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Redox Potential |
| Methoxy (-OCH3) | 2 | Electron-donating | Decrease |
| Fluoro (-F) | 7 | Electron-withdrawing | Increase |
Development of Advanced Chemical Sensors
The inherent fluorescence of the phenothiazine core makes it an attractive building block for the design of fluorescent chemical sensors. The sensing mechanism often relies on the modulation of the fluorescence output upon interaction with a specific analyte. This can occur through various processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and specific chemical reactions.
For this compound, the push-pull nature imparted by the methoxy and fluoro substituents could lead to interesting solvatochromic and sensing properties. The development of phenothiazine-based fluorescent probes for the detection of various species, such as hydrazine (B178648) and cyanide, has been reported. researchgate.netnih.gov These sensors often operate via a reaction-based mechanism where the analyte interacts with a specific recognition site appended to the phenothiazine fluorophore, leading to a change in its electronic structure and, consequently, its fluorescence emission.
While the direct application of this compound as a chemical sensor has not been detailed in the available literature, its synthesis and characterization would be the first step toward exploring its potential in this area. google.comnih.govresearchgate.net The presence of the reactive N-H group on the phenothiazine ring provides a convenient handle for further functionalization to introduce specific analyte recognition moieties.
Utilization as Spectroscopic Probes in Photoinduced Electron Transfer Studies
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and fluorescent probes are invaluable tools for studying these phenomena. In a typical PET sensor, a fluorophore is linked to a quencher (an electron donor or acceptor). In the "off" state, the fluorescence of the fluorophore is quenched by PET. Upon interaction with an analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.
The phenothiazine moiety is an excellent electron donor and has been extensively used in the construction of donor-acceptor dyads and triads to study PET processes. nih.govwhiterose.ac.uk The electronic properties of this compound, with its electron-donating and electron-withdrawing substituents, would influence its HOMO and LUMO energy levels, thereby affecting the driving force for electron transfer in a donor-acceptor system.
Spectroscopic studies of phenothiazine derivatives, including absorption and emission spectroscopy, provide insights into their excited-state dynamics. For instance, time-resolved transient absorption spectroscopy can be used to directly observe the charge-separated states formed after photoexcitation. While specific spectroscopic data for this compound is scarce, the general photophysical properties of phenothiazines, such as their propensity to undergo intersystem crossing to the triplet state, are well-documented. nih.gov Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the absorption and emission properties of such molecules and can provide valuable guidance for their application as spectroscopic probes. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for 7 Fluoro 2 Methoxy 10h Phenothiazine
Exploration of Novel Derivatization Strategies and Hybrid Architectures
The phenothiazine (B1677639) nucleus is a versatile scaffold amenable to a wide range of chemical modifications. Future research will likely focus on the strategic derivatization of 7-Fluoro-2-methoxy-10H-phenothiazine to generate novel compounds with enhanced biological activity and tailored properties.
One promising avenue is the alkylation and acylation at the N-10 position . The introduction of various side chains at this position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, incorporating piperazine (B1678402) moieties has been a successful strategy in developing second-generation phenothiazine antipsychotics with improved therapeutic profiles. jmedchem.com
Another key strategy is molecular hybridization , which involves combining the this compound core with other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.govnih.gov This approach has been successfully employed to develop phenothiazine-based hybrids with anticancer, antimalarial, and anti-Alzheimer's properties. nih.govnih.goveuroasiapub.org For example, hybridization with flavonoids, chalcones, or quinolines has yielded novel molecules with enhanced biological activity. euroasiapub.org
Furthermore, the synthesis of azaphenothiazines , where one or both benzene (B151609) rings are replaced by azine rings (e.g., pyridine, pyrimidine), represents another exciting direction. researchgate.net This modification can profoundly influence the compound's electronic properties and biological activity.
Finally, the development of alkynylated phenothiazines opens up possibilities for creating redox-active oligomers and molecular wires, suggesting applications beyond the traditional biomedical sphere. mdpi.org
A summary of potential derivatization strategies is presented in the table below:
| Derivatization Strategy | Potential Outcome | Reference |
| N-10 Alkylation/Acylation | Modulation of pharmacokinetic and pharmacodynamic properties | jmedchem.com |
| Molecular Hybridization | Creation of dual-action or synergistic therapeutic agents | nih.govnih.gov |
| Azaphenothiazine Synthesis | Alteration of electronic properties and biological activity | researchgate.net |
| Alkynylation | Development of redox-active materials and molecular wires | mdpi.org |
Investigation of New Biological Targets and Pathways beyond Current Research
The diverse biological activities of phenothiazine derivatives, including antipsychotic, antihistaminic, anticancer, and antimicrobial effects, underscore the potential of this compound to interact with a multitude of biological targets. nih.govcbijournal.com Future research should aim to explore novel biological targets and pathways that are currently under-investigated for this class of compounds.
In the realm of oncology , phenothiazines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. nih.gov A particularly interesting avenue for future investigation is the potential of this compound derivatives to target KRAS, a key protein in many cancers. Recent studies have shown that antipsychotic phenothiazine drugs can bind to KRAS, suggesting that the phenothiazine ring could serve as a scaffold for designing novel KRAS modulators. elsevierpure.comresearchgate.net
In the context of neurodegenerative diseases , the multifactorial nature of conditions like Alzheimer's and Parkinson's disease necessitates the development of multi-target therapeutics. nih.govmdpi.com Phenothiazine derivatives have already shown promise in targeting pathways relevant to these diseases. saintjohnscancer.org Future studies could explore the potential of this compound to modulate pathways related to neuroinflammation, oxidative stress, and protein aggregation.
Beyond cancer and neurodegeneration, the antimicrobial properties of phenothiazines suggest that this compound and its derivatives could be investigated as potential treatments for infectious diseases, including those caused by multidrug-resistant pathogens. scispace.com
Advanced Computational Studies for Predictive Modeling and Optimization
Advanced computational techniques are poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. In silico methods can provide valuable insights into the structure-activity relationships (SAR) and guide the design of new compounds with improved properties.
Molecular docking studies can be employed to predict the binding modes of this compound derivatives with various biological targets, helping to elucidate their mechanism of action at the molecular level. acs.orgijpsr.com This information can then be used to design modifications that enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical relationship between the chemical structure of phenothiazine derivatives and their biological activity. These models can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can be utilized to predict the pharmacokinetic and toxicological properties of designed compounds at an early stage of the drug discovery process. ijpsr.comnih.gov This can help to identify and eliminate compounds with unfavorable profiles, saving time and resources. Recent advances in computational chemistry and high-throughput screening are expected to further enhance the efficiency of these approaches. jmedchem.com
Integration into Multi-Target Ligand Design Paradigms
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred a shift from the traditional "one-target, one-drug" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.gov The phenothiazine scaffold, with its proven ability to interact with a wide range of biological targets, is an ideal platform for the design of such multi-target agents. nih.govrsc.org
Future research should focus on the rational design of this compound-based MTDLs that can simultaneously modulate multiple key pathways involved in a specific disease. For example, in the context of Alzheimer's disease, a multi-target ligand could be designed to inhibit cholinesterases, reduce amyloid-beta aggregation, and possess antioxidant properties. rsc.org
The molecular hybridization strategies discussed in section 7.1 are particularly relevant for the development of MTDLs. By combining the this compound core with other pharmacophores known to interact with desired targets, it is possible to create novel compounds with a tailored multi-target profile.
Applications in Advanced Functional Materials with Tunable Properties
The unique optical and electronic properties of the phenothiazine core make it an attractive building block for the development of advanced functional materials. rsc.orgbohrium.comtuni.fi The electron-rich nature of the sulfur and nitrogen atoms, combined with the non-planar "butterfly" conformation, imparts interesting photophysical and electrochemical characteristics. bohrium.comresearchgate.net
Future research is expected to explore the potential of this compound and its derivatives in various optoelectronic applications, including:
Organic Light-Emitting Diodes (OLEDs) rsc.org
Organic Solar Cells (OSCs) rsc.org
Organic Field-Effect Transistors (OFETs) rsc.org
Chemosensors rsc.org
The introduction of fluoro and methoxy (B1213986) substituents on the phenothiazine ring can be used to fine-tune the material's electronic properties, such as its energy levels and charge carrier mobility. rsc.orgrsc.org For instance, electron-withdrawing groups can enhance the emission properties of phenothiazine derivatives. nih.gov This tunability allows for the rational design of materials with optimized performance for specific applications.
Furthermore, the ability to functionalize the phenothiazine core at multiple positions provides a high degree of control over the material's solid-state packing and morphology, which are crucial for device performance. rsc.org The synthesis of phenothiazine-based polymers and dendrimers also offers a promising route to novel materials with enhanced processability and stability. manchester.ac.ukresearchgate.net
A summary of potential applications in advanced materials is provided below:
| Application Area | Rationale | Reference |
| Organic Electronics | Tunable optical and electronic properties | rsc.orgbohrium.comtuni.fi |
| Chemosensing | Potential for fluorescence-based detection | rsc.org |
| Photodynamic Therapy | Photochemical and photodynamic activity | news-medical.net |
Q & A
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 80°C | 65–75 | 90% |
| Methoxylation | MeI, K₂CO₃, DMF, 60°C | 70–85 | 92% |
| Final Purification | Column chromatography | 60–70 | >95% |
Advanced: How can structural modifications enhance HDAC inhibitory activity in phenothiazine derivatives?
Methodological Answer:
Modify the phenothiazine core to include hydroxamic acid moieties, as seen in :
- Hydroxamic acid addition : Couple 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoic acid (21) with hydroxylamine via COMU/DIPEA in DMF to form 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22) .
- Rational design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to HDAC isoforms. Prioritize substituents that enhance π-π stacking (e.g., extended aromatic systems) or hydrogen bonding (e.g., –OH, –CONHOH groups).
- Validation : Test inhibitory activity via fluorometric HDAC assays (e.g., using HeLa cell extracts) and correlate with structural data (X-ray crystallography, ) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. Fluorine causes splitting (e.g., C7-F coupling in ¹³C NMR: δ ~160 ppm). Methoxy groups appear as singlets (δ 3.8–4.0 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₁₃H₁₁FNO₃S: 296.0452).
- X-ray Crystallography : Resolve crystal packing (e.g., boat conformation of thiazine ring, dihedral angles <10.5°) and hydrogen-bonding networks (N–H⋯O interactions) .
Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Source analysis : Compare synthesis protocols (e.g., impurity profiles in vs. commercial batches). Use HPLC to quantify byproducts (e.g., dehalogenated derivatives).
- Biological assay conditions : Standardize cell lines (e.g., MCF-7 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%).
- Structural polymorphisms : Characterize crystallinity (PXRD) or solvate forms (TGA/DSC) that may alter bioavailability .
Q. Example Data Conflict Resolution :
| Study | IC₅₀ (μM) | Notes |
|---|---|---|
| A | 2.1 ± 0.3 | High-purity (>98%), tested in serum-free media |
| B | 8.5 ± 1.2 | 90% purity, serum-containing media |
Basic: What experimental design principles apply to solubility studies of this compound?
Methodological Answer:
- Shake-flask method : Saturate compound in buffered solutions (pH 1.2–7.4) at 25°C. Agitate 24 hrs, filter (0.22 μm), and quantify via UV-Vis (λmax ~280 nm) .
- Co-solvent approach : Use ethanol/PBS mixtures to extrapolate intrinsic solubility.
- Thermodynamic modeling : Apply Hansen solubility parameters to predict optimal solvents (e.g., logP = 2.8 suggests moderate lipophilicity) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(Ph₃P)₄) for coupling steps. Lower catalyst loading (0.5 mol%) reduces costs .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional heating).
- In-line analytics : Use FTIR or ReactIR to monitor intermediates in real-time and adjust stoichiometry .
Q. Yield Optimization Table :
| Parameter | Conventional | Optimized |
|---|---|---|
| Time (hrs) | 6 | 0.5 |
| Yield (%) | 65 | 82 |
| Purity (%) | 92 | 98 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hood for weighing/purification.
- Waste disposal : Collect organic waste in halogen-approved containers (due to fluorine content).
- Stability : Store in amber vials at –20°C under N₂ to prevent oxidation (sulfoxide formation) .
Advanced: How do substituent positions (e.g., 7-F vs. 2-F) affect electronic properties?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model HOMO/LUMO levels. 7-Fluorine (para to S) increases electron-withdrawing effects, reducing HOMO by ~0.3 eV vs. 2-F.
- Cyclic Voltammetry : Measure oxidation potentials (E₁/2) in acetonitrile. 7-F derivatives show anodic shifts (+0.15 V) due to enhanced conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
